PPARα Agonist Potency
In a PPARα transactivation assay employing a luciferase reporter gene system in HepG2 cells, the optically active naphthyl analogue of clofibric acid—directly derived from the 2-(1-naphthyloxy)propionic acid scaffold—exhibited pronounced enantioselective agonist activity. The (R)-configured analogue achieved an EC50 of 6.9 ± 0.6 μM, representing a 1.68-fold higher potency than its (S)-counterpart (EC50 = 11.6 ± 0.9 μM). Both enantiomers were substantially more potent than the reference compound clofibric acid (EC50 = 55 ± 3.9 μM), with the (R)-enantiomer demonstrating a 7.97-fold potency advantage over clofibric acid [1]. This represents a rare case where both enantiomers activate the receptor, but with a meaningful and reproducible quantitative difference favoring the (R)-configuration.
| Evidence Dimension | PPARα transactivation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.9 ± 0.6 μM for (R)-configured naphthyl analogue of clofibric acid |
| Comparator Or Baseline | (S)-configured naphthyl analogue: EC50 = 11.6 ± 0.9 μM; Clofibric acid: EC50 = 55 ± 3.9 μM |
| Quantified Difference | (R)- vs (S)-: 1.68-fold more potent; (R)- vs clofibric acid: 7.97-fold more potent |
| Conditions | PPARα transactivation luciferase reporter assay in HepG2 cells |
Why This Matters
For research groups investigating PPARα-mediated lipid metabolism or developing chiral fibrate therapeutics, selecting the (R)-configured building block provides a measurable potency advantage over both the (S)-enantiomer and the achiral parent scaffold clofibric acid.
- [1] Giampietro, L., Ammazzalorso, A., Bruno, I., Carradori, S., De Filippis, B., Fantacuzzi, M., Giancristofaro, A., Maccallini, C., Amoroso, R. Synthesis of Naphthyl-, Quinolin- and Anthracenyl Analogues of Clofibric Acid as PPARα Agonists. Chemical Biology & Drug Design, 2016, 87(3), 467-471. View Source
